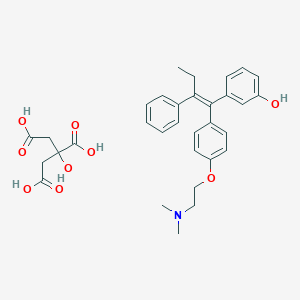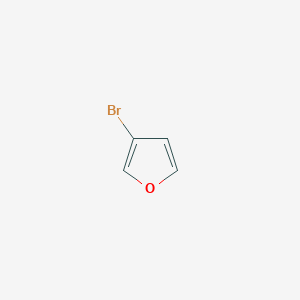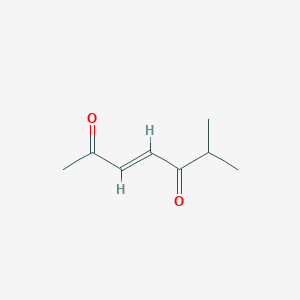
6-Methyl 3-heptene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl 3-heptene-2,5-dione (MHD) is a chemical compound that is commonly used in the flavor and fragrance industry. Its unique aroma and taste make it a popular ingredient in a variety of products such as baked goods, candies, and beverages. However, MHD has also been the subject of scientific research due to its potential health benefits and physiological effects.
Mechanism Of Action
6-Methyl 3-heptene-2,5-dione's mechanism of action is not yet fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. 6-Methyl 3-heptene-2,5-dione may also inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body.
Biochemical And Physiological Effects
6-Methyl 3-heptene-2,5-dione has been found to have a variety of biochemical and physiological effects. Studies have shown that 6-Methyl 3-heptene-2,5-dione can reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and improve insulin sensitivity. 6-Methyl 3-heptene-2,5-dione has also been found to have neuroprotective properties, which may help to prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
6-Methyl 3-heptene-2,5-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 6-Methyl 3-heptene-2,5-dione is also stable and has a long shelf life. However, 6-Methyl 3-heptene-2,5-dione does have some limitations. It can be difficult to work with due to its strong aroma and taste, which can interfere with other experiments. 6-Methyl 3-heptene-2,5-dione can also be expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 6-Methyl 3-heptene-2,5-dione. One area of research is the potential use of 6-Methyl 3-heptene-2,5-dione as a natural food preservative. Studies have shown that 6-Methyl 3-heptene-2,5-dione has antimicrobial properties, which may help to prevent the growth of harmful bacteria in food. Another area of research is the potential use of 6-Methyl 3-heptene-2,5-dione in the treatment of neurodegenerative diseases. Studies have shown that 6-Methyl 3-heptene-2,5-dione has neuroprotective properties, which may help to prevent or slow the progression of these diseases. Finally, more research is needed to fully understand 6-Methyl 3-heptene-2,5-dione's mechanism of action and to identify other potential health benefits.
Synthesis Methods
6-Methyl 3-heptene-2,5-dione can be synthesized through several methods, including the reaction of 2,4-pentanedione with isobutylene in the presence of a strong acid catalyst. Another method involves the reaction of 3-methyl-2-butanone with acetaldehyde in the presence of a base catalyst.
Scientific Research Applications
6-Methyl 3-heptene-2,5-dione has been the subject of scientific research due to its potential health benefits and physiological effects. Studies have shown that 6-Methyl 3-heptene-2,5-dione has antioxidant properties, which may help to reduce oxidative stress and prevent cellular damage. 6-Methyl 3-heptene-2,5-dione has also been found to have anti-inflammatory properties, which may help to reduce inflammation in the body and prevent chronic diseases such as arthritis and heart disease.
properties
CAS RN |
156666-85-2 |
|---|---|
Product Name |
6-Methyl 3-heptene-2,5-dione |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(E)-6-methylhept-3-ene-2,5-dione |
InChI |
InChI=1S/C8H12O2/c1-6(2)8(10)5-4-7(3)9/h4-6H,1-3H3/b5-4+ |
InChI Key |
BWSZTLQPKADLGT-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)C(=O)/C=C/C(=O)C |
SMILES |
CC(C)C(=O)C=CC(=O)C |
Canonical SMILES |
CC(C)C(=O)C=CC(=O)C |
synonyms |
3-Heptene-2,5-dione, 6-methyl-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



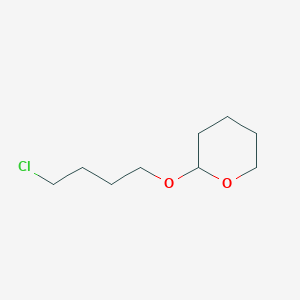
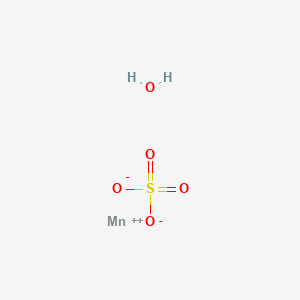
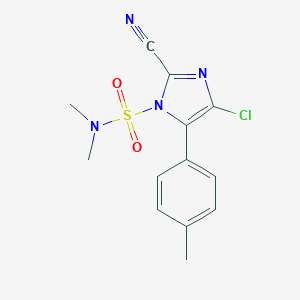
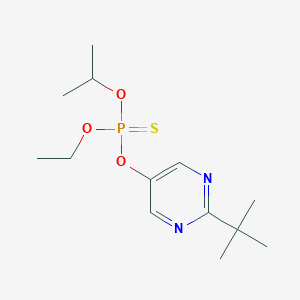
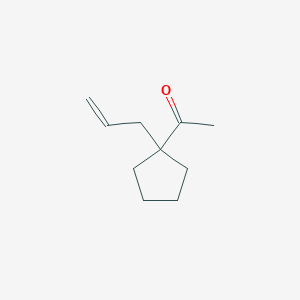
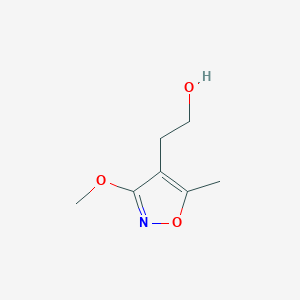

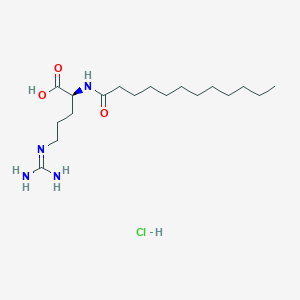
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
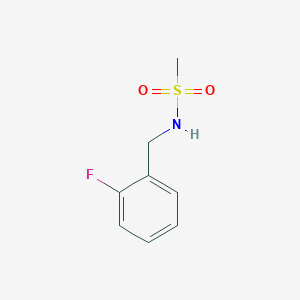
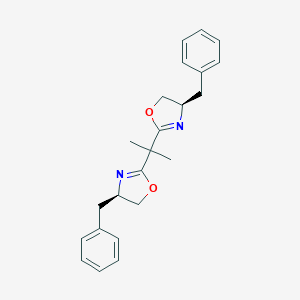
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
